
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a dithiobis linkage, which is a sulfur-sulfur bond, connecting two phenylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves the reaction of butanoic acid derivatives with dithiobis compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the ester linkage. Common reagents used in the synthesis include butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) compounds, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis linkage, resulting in the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various ester derivatives, depending on the type of reaction and reagents used.
科学的研究の応用
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithiobis functional groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its use. The molecular pathways involved may include redox reactions, nucleophilic attacks, and other chemical transformations.
類似化合物との比較
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester: Similar structure with a hexanoic acid backbone.
Disulfanediylbis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Features a heptanoic acid backbone and similar dithiobis linkage.
Uniqueness
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is unique due to its specific ester and dithiobis functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
88848-49-1 |
|---|---|
分子式 |
C28H36N2O6S2 |
分子量 |
560.7 g/mol |
IUPAC名 |
3-[[2-[[2-(3-butanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl butanoate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-11-25(31)35-19-9-17-29-27(33)21-13-5-7-15-23(21)37-38-24-16-8-6-14-22(24)28(34)30-18-10-20-36-26(32)12-4-2/h5-8,13-16H,3-4,9-12,17-20H2,1-2H3,(H,29,33)(H,30,34) |
InChIキー |
AOLBBZSTKGDVSM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


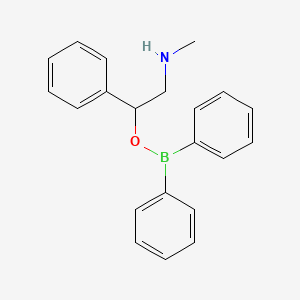
![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
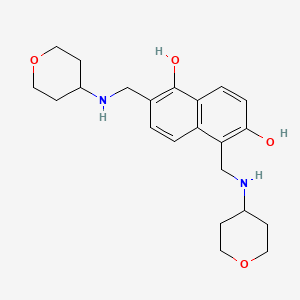
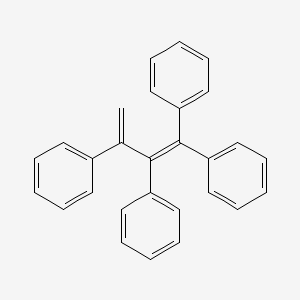

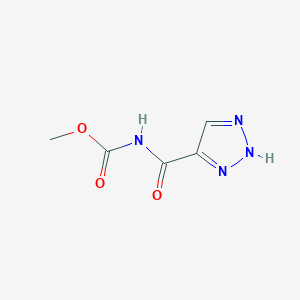
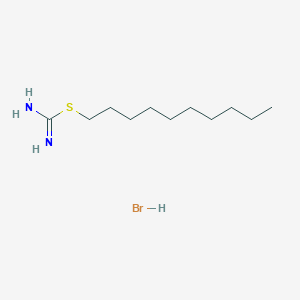
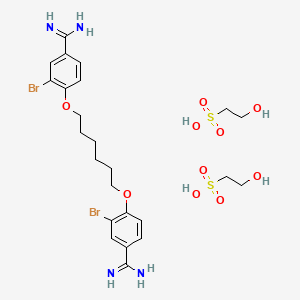


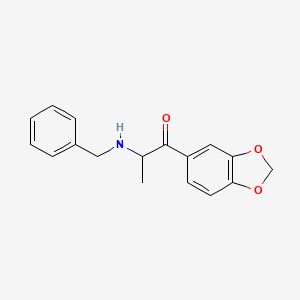
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
